Melting Point Differentiation vs. 6-Phenylpyridazin-3(2H)-one Core
The target compound (59594-38-6) exhibits a melting point of 84–85 °C (ethanol) , which is substantially lower than that of the core scaffold 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6, mp 221–223 °C) [1]. The ~137 °C depression in melting point is attributed to the disruption of intermolecular hydrogen bonding by the N1-propanenitrile substituent, which replaces the lactam N–H proton with a flexible alkyl-nitrile chain.
| Evidence Dimension | Melting point (experimental) |
|---|---|
| Target Compound Data | 84–85 °C (recrystallized from ethanol) |
| Comparator Or Baseline | 6-Phenylpyridazin-3(2H)-one: 221–223 °C |
| Quantified Difference | ΔT ≈ −137 °C |
| Conditions | Target: ethanol solvent; Comparator: literature reported value |
Why This Matters
The markedly lower melting point of 59594-38-6 indicates reduced crystal lattice energy, which can translate to enhanced solubility in organic solvents and improved handling during solution-phase parallel synthesis compared to the high-melting core scaffold.
- [1] PubChem. 6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6). Melting point: 221-223 °C. View Source
